molecular formula C39H56N8O10S2 B12374642 Alexa fluor 488 azide (ditriethylamine)

Alexa fluor 488 azide (ditriethylamine)

Cat. No.: B12374642
M. Wt: 861.0 g/mol
InChI Key: NPCYETAXNCBAJM-UHFFFAOYSA-N
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Description

Alexa Fluor 488 azide (ditriethylamine) is a fluorescent dye belonging to the sulfonated rhodamine 110 family. It is widely used in bioimaging, click chemistry (CuAAC reactions), and molecular labeling due to its high brightness, photostability, and water solubility . The compound features an azide group, enabling covalent conjugation to alkyne-tagged biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Its excitation/emission maxima are 494 nm and 517 nm, respectively, making it compatible with standard FITC filter sets . The sulfonate groups enhance hydrophilicity and reduce aggregation, improving performance in biological systems .

Properties

Molecular Formula

C39H56N8O10S2

Molecular Weight

861.0 g/mol

IUPAC Name

3-amino-6-azaniumylidene-9-[4-(6-azidohexylcarbamoyl)-2-carboxyphenyl]-5-sulfoxanthene-4-sulfonate;N,N-diethylethanamine

InChI

InChI=1S/C27H26N6O10S2.2C6H15N/c28-19-9-7-16-21(17-8-10-20(29)25(45(40,41)42)23(17)43-22(16)24(19)44(37,38)39)15-6-5-14(13-18(15)27(35)36)26(34)31-11-3-1-2-4-12-32-33-30;2*1-4-7(5-2)6-3/h5-10,13,28H,1-4,11-12,29H2,(H,31,34)(H,35,36)(H,37,38,39)(H,40,41,42);2*4-6H2,1-3H3

InChI Key

NPCYETAXNCBAJM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.CCN(CC)CC.C1=CC(=C(C=C1C(=O)NCCCCCCN=[N+]=[N-])C(=O)O)C2=C3C=CC(=[NH2+])C(=C3OC4=C2C=CC(=C4S(=O)(=O)[O-])N)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Overview

Alexa Fluor 488 azide (ditriethylamine) (C₃₉H₅₆N₈O₁₀S₂, MW 861.04) is a sulfonated xanthene derivative functionalized with an azidohexyl group. Its synthesis involves two critical stages:

  • Core xanthene structure formation with sulfonic acid groups for solubility and fluorescence.
  • Azide functionalization via a spacer arm for bioorthogonal click chemistry applications.

Core Xanthene Synthesis

Key Reaction Steps

The core structure is synthesized through a multi-step process derived from rhodamine derivatives:

  • Condensation :
    • 4-Hydroxyaniline derivatives react with a tertiary alcohol (e.g., 2-(4-hydroxyphenyl)-2-propanol) under basic conditions to form an intermediate Schiff base.
  • Reduction :
    • Sodium dithionite reduces the Schiff base to a secondary amine.
  • Cyclization and Oxidation :
    • Acid-mediated cyclization (e.g., 2N HCl) forms the xanthene ring, followed by oxidation with sodium periodate to generate the fluorescent chromophore.

Sulfonation

To enhance water solubility, sulfonic acid groups are introduced via chlorosulfonic acid treatment at positions 2' and 4' of the xanthene ring.

Reaction Scheme 1: Core Structure Formation
4-Hydroxyaniline + Tertiary Alcohol → Schiff Base → Reduction → Cyclization → Sulfonation

Azide Functionalization

Triethylamine Counterion Formation

The final product is precipitated as the ditriethylammonium salt to improve stability and solubility in organic solvents.

Analytical Characterization

Purity and Identity

Parameter Value Method Reference
Purity ≥95% HPLC
λₐbs/λₑm 494/519 nm Spectroscopy
Extinction Coefficient 73,000 M⁻¹cm⁻¹ UV-Vis

Critical Considerations

Yield Optimization

  • Temperature Control : Reactions performed at 0–4°C during coupling steps minimize azide degradation.
  • Purification : Gel filtration (e.g., Bio-Gel P-6) removes unreacted azidohexylamine.

Applications in Bioconjugation

The azide group enables copper-catalyzed alkyne-azide cycloaddition (CuAAC) for labeling biomolecules:

\text{Xanthene-N}_3 + \text{Alkyne-Biomolecule} \xrightarrow{\text{Cu(I)}} \text{Xanthene-Triazole-Biomolecule}
  • Efficiency : >90% conjugation yield reported for proteins and oligonucleotides.

Chemical Reactions Analysis

Types of Reactions

Alexa fluor 488 azide (ditriethylamine) primarily undergoes click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly specific and efficient, making it ideal for bioconjugation applications .

Common Reagents and Conditions

    Reagents: Terminal alkynes, copper(I) catalysts, and reducing agents.

    Conditions: The reaction is typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Major Products

The major product of the CuAAC reaction involving Alexa fluor 488 azide (ditriethylamine) is a triazole-linked conjugate, which retains the fluorescent properties of the dye and can be used for various labeling applications .

Scientific Research Applications

Alexa fluor 488 azide (ditriethylamine) has a wide range of applications in scientific research, including:

Mechanism of Action

The primary mechanism of action of Alexa fluor 488 azide (ditriethylamine) involves its ability to undergo click chemistry reactions with terminal alkynes. This reaction forms a stable triazole linkage, allowing the dye to be conjugated to various biomolecules. The fluorescent properties of the dye enable the visualization and tracking of these conjugates in biological systems .

Comparison with Similar Compounds

Structural and Spectral Properties

Compound Core Structure Excitation (nm) Emission (nm) Reactive Group Key Modifications
Alexa Fluor 488 Azide Sulfonated rhodamine 494 517 Azide Sulfonate groups, ditriethylamine salt
FITC Fluorescein 495 519 Isothiocyanate Lacks sulfonation; prone to pH-dependent quenching
DyLight 488 Sulfonated rhodamine 493 518 Variable Structurally similar to Alexa Fluor 488 but lower photostability
CF® 488A Sulfonated rhodamine 492 517 Variable Comparable brightness but inferior stability in prolonged imaging
AZDye 488 Picolyl Azide Sulfonated rhodamine 494 517 Azide Identical structure to Alexa Fluor 488; optimized for CuAAC

Key Observations :

  • Alexa Fluor 488 azide shares structural and spectral identity with AZDye 488 and CF® 488A but differs in proprietary formulation .
  • Compared to FITC, Alexa Fluor 488 exhibits 2–3× higher fluorescence intensity and resistance to photobleaching under continuous illumination (e.g., 80-second exposure in ICC assays) .

Photostability and Brightness

Compound Relative Brightness (vs. FITC) Photobleaching Half-Life (seconds) pH Stability Range
Alexa Fluor 488 Azide 2.5× >300 4–10
FITC ~60 6–9
DyLight 488 ~200 4–9
Cy5 ~150 3–10

Research Findings :

  • In immunocytochemistry, Alexa Fluor 488 retained >80% fluorescence after 300 seconds of continuous illumination, whereas FITC dropped to <20% .
  • Alexa Fluor 488’s sulfonate groups mitigate self-quenching, enabling linear fluorescence response in voltage-dependent assays (e.g., 0.01 mM Alexa Fluor 488 in electromembrane systems) .

Case Study :

  • Alexa Fluor 488-DNA-BHQ1 probes demonstrated stability in radiation dose measurements (0.1–30 Gy) with R² = 0.99, outperforming traditional radiolytic probes .

Commercial Equivalents and Alternatives

  • AZDye 488 Picolyl Azide : Structurally identical to Alexa Fluor 488 azide but marketed with enhanced CuAAC kinetics .
  • AF488 Azide (AAT Bioquest) : A cost-effective alternative with identical spectral properties but requires DMSO for solubilization .
  • DyLight 488 : Lower cost but 30% faster photobleaching in confocal microscopy .

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